molecular formula C10H10O5 B2535816 2-Methoxy-3-methoxycarbonylbenzoic acid CAS No. 288099-33-2

2-Methoxy-3-methoxycarbonylbenzoic acid

Cat. No.: B2535816
CAS No.: 288099-33-2
M. Wt: 210.185
InChI Key: MKLNYCTZEXROAZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-methoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H10O5. It is also known by its IUPAC name, 2-methoxy-3-(methoxycarbonyl)benzoic acid . This compound is characterized by the presence of a methoxy group and a methoxycarbonyl group attached to a benzoic acid core. It is a white to off-white powder with a melting point of 101-102°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methoxycarbonylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazotization, and etherification steps . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification, followed by a Grignard reaction with carbon dioxide . This method is preferred due to its relatively high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methoxycarbonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-6(9(11)12)4-3-5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLNYCTZEXROAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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